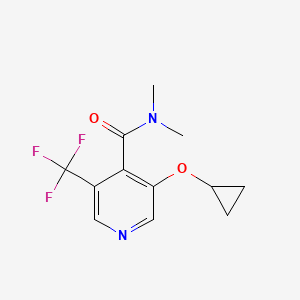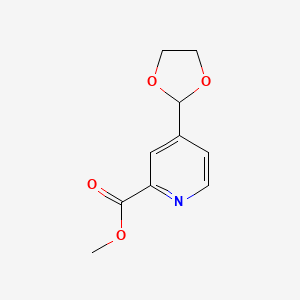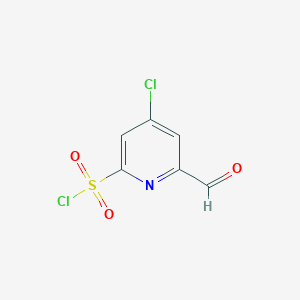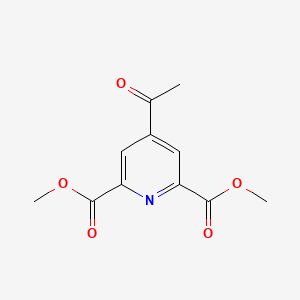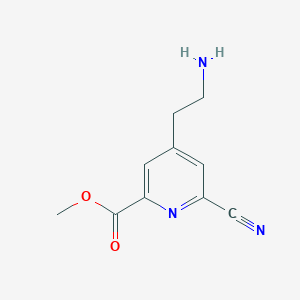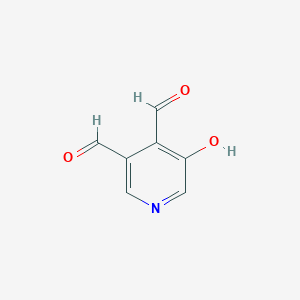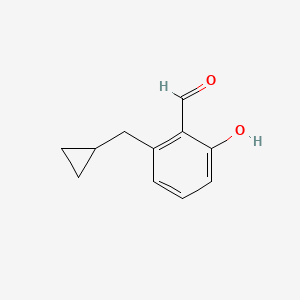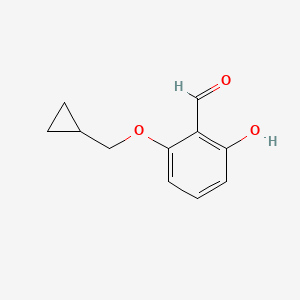
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a cyclopropylmethoxy group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.
Cyclopropylmethoxy Substitution: The hydroxyl group of 2-hydroxybenzaldehyde is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 2-(Cyclopropylmethoxy)benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde can undergo several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products
Oxidation: 2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-6-hydroxybenzyl alcohol.
Substitution: 2-(Cyclopropylmethoxy)-6-chlorobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo diverse chemical transformations.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the structure of the final pharmaceutical compound derived from it.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopropylmethoxy)benzaldehyde: Lacks the hydroxyl group at the 6-position.
6-Hydroxybenzaldehyde: Lacks the cyclopropylmethoxy group.
2-Hydroxybenzaldehyde: Lacks both the cyclopropylmethoxy group and the hydroxyl group at the 6-position.
Uniqueness
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(cyclopropylmethoxy)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-10(13)2-1-3-11(9)14-7-8-4-5-8/h1-3,6,8,13H,4-5,7H2 |
InChI-Schlüssel |
NIWXAZJCJVOALD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC=CC(=C2C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


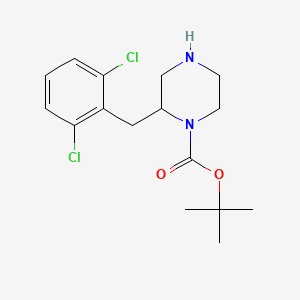
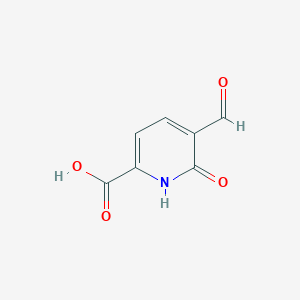
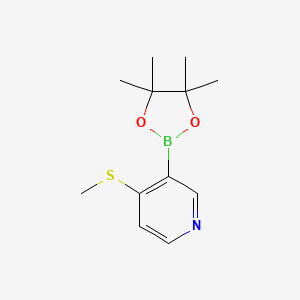
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
